Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate is an organic compound that belongs to the class of amino acid derivatives It features a tert-butyl ester group, an amino group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methylbenzaldehyde and tert-butyl glycinate.
Formation of Intermediate: The aldehyde group of 4-chloro-3-methylbenzaldehyde is reacted with tert-butyl glycinate under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate the reactions and improve product isolation.
Purification: Implementation of purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but lacks the methyl group on the phenyl ring.
Tert-butyl 2-amino-2-(4-methylphenyl)acetate: Similar structure but lacks the chloro group on the phenyl ring.
Tert-butyl 2-amino-2-phenylacetate: Lacks both the chloro and methyl groups on the phenyl ring.
Uniqueness
Tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. These substituents can affect the compound’s electronic properties, steric hindrance, and overall molecular interactions, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(4-chloro-3-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-8-7-9(5-6-10(8)14)11(15)12(16)17-13(2,3)4/h5-7,11H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLCHAXOKSKPFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(=O)OC(C)(C)C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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